5-(1-aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride
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Overview
Description
5-(1-aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride is a chemical compound with significant applications in various scientific fields. It is known for its unique structure, which includes a thiadiazole ring, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of thiosemicarbazide with acetic anhydride, followed by the introduction of an aminoethyl group. The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
5-(1-aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
5-(1-aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of various chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(1-aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, making it a valuable tool in research and drug development.
Comparison with Similar Compounds
Similar Compounds
4-Aminopyridine: Used in the study of potassium channels and as a drug for multiple sclerosis.
Y-27632 dihydrochloride: A selective inhibitor of Rho-associated protein kinases, used in various biological studies.
Uniqueness
5-(1-aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride is unique due to its thiadiazole ring structure, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
Properties
CAS No. |
1241674-97-4 |
---|---|
Molecular Formula |
C4H10Cl2N4S |
Molecular Weight |
217.1 |
Purity |
95 |
Origin of Product |
United States |
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